

IUPAC name and structure of 2,3,5,6-Tetrafluoroterephthalaldehyde

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Compound of Interest

Compound Name: 2,3,5,6-Tetrafluoroterephthalaldehyde

Cat. No.: B1354489

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An In-depth Technical Guide to **2,3,5,6-Tetrafluoroterephthalaldehyde**: Synthesis, Properties, and Applications

Introduction

2,3,5,6-Tetrafluoroterephthalaldehyde is a fluorinated aromatic dialdehyde that serves as a versatile building block in materials science and medicinal chemistry. Its highly electron-deficient aromatic ring, a consequence of the four fluorine substituents, imparts unique chemical properties and stability to the molecule. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, and its applications, with a focus on its role in the development of Covalent Organic Frameworks (COFs) and its potential in the synthesis of biologically active compounds.

Chemical Identity and Properties

The fundamental properties of **2,3,5,6-Tetrafluoroterephthalaldehyde** are summarized in the table below.

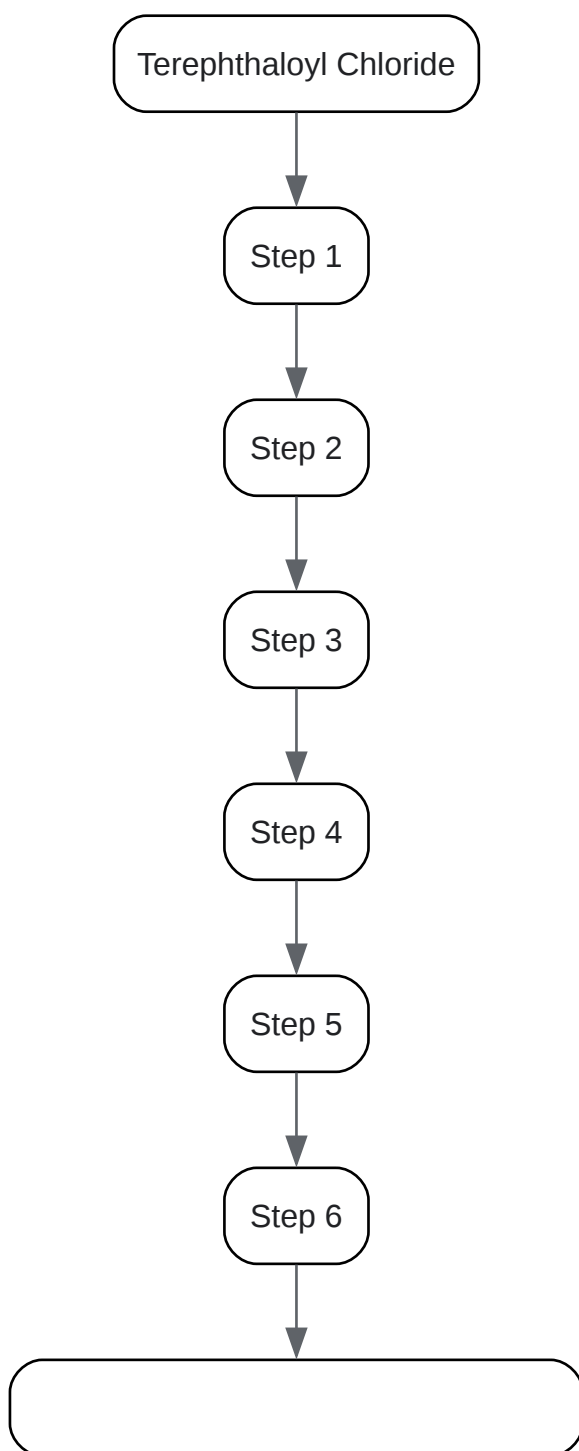
Property	Value	Reference(s)
IUPAC Name	2,3,5,6-tetrafluoroterephthalaldehyde	[1]
Synonyms	Tetrafluoroterephthalaldehyde, 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxaldehyde, TFTA	[2]
CAS Number	3217-47-8	
Molecular Formula	C ₈ H ₂ F ₄ O ₂	[1]
Molecular Weight	206.1 g/mol	
Appearance	White to light yellow powder or crystal	[2]
Melting Point	134.0 - 138.0 °C	[2]
Purity	>98.0% (GC)	[2]
Storage Conditions	2-8°C, under an inert atmosphere	

Below is the chemical structure of **2,3,5,6-Tetrafluoroterephthalaldehyde**.

Caption: Chemical structure of **2,3,5,6-Tetrafluoroterephthalaldehyde**.

Synthesis

A known synthetic route to **2,3,5,6-Tetrafluoroterephthalaldehyde** starts from terephthaloyl chloride and proceeds through a six-step reaction sequence, affording the final product in a 40% total yield.[3][4] While the detailed experimental protocol for each step is not publicly available, the general workflow is outlined below.



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Caption: General six-step synthesis workflow.

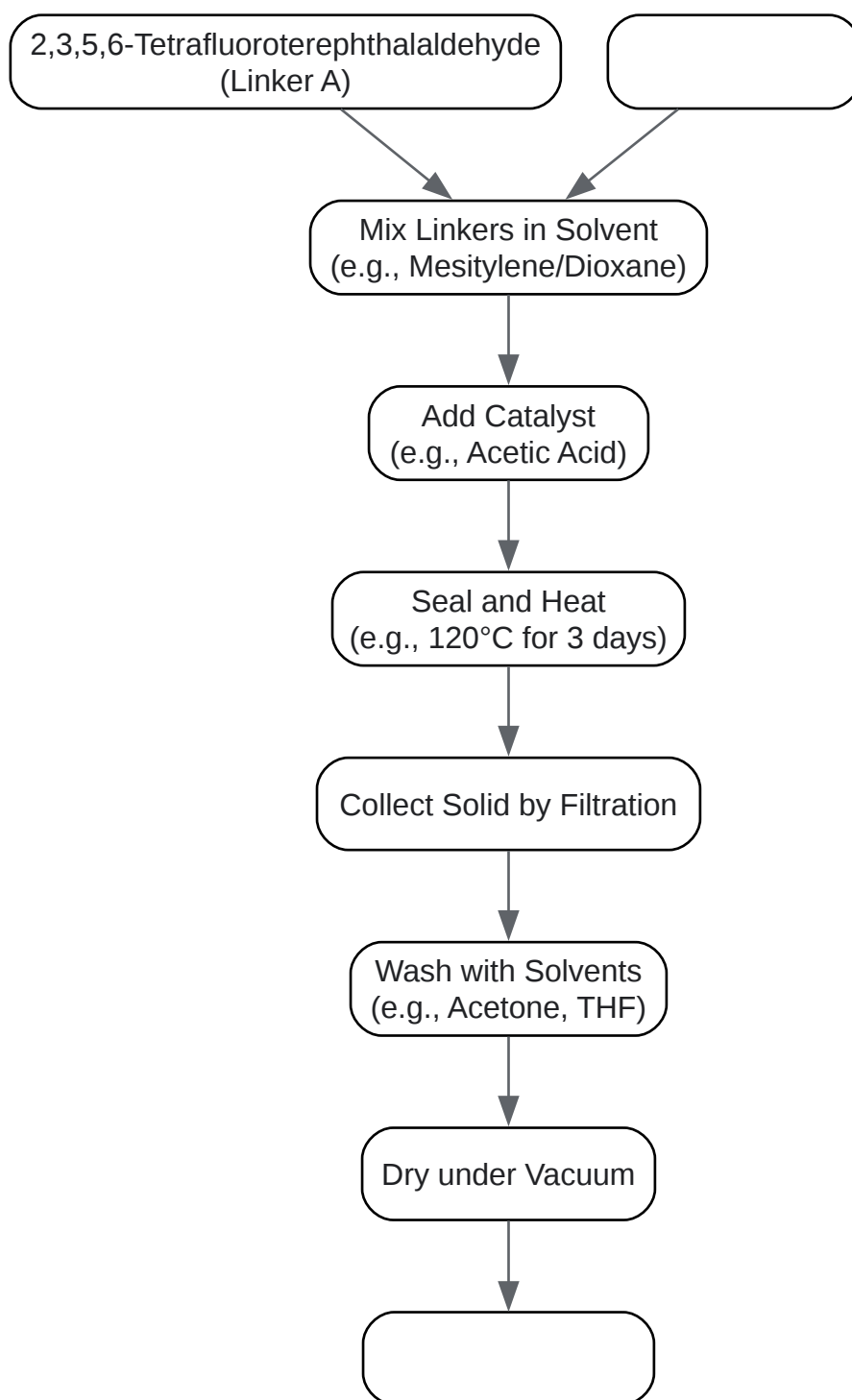
Applications in Materials Science: Covalent Organic Frameworks (COFs)

2,3,5,6-Tetrafluoroterephthalaldehyde is a valuable linker for the synthesis of Covalent Organic Frameworks (COFs).^{[5][6]} COFs are a class of crystalline porous polymers with ordered structures, making them promising materials for gas storage, separation, and catalysis.^[5] The aldehyde functional groups of **2,3,5,6-Tetrafluoroterephthalaldehyde** can undergo condensation reactions with amine linkers to form stable imine-linked COFs.^[5] The fluorine atoms on the aromatic ring can influence the electronic properties and interlayer interactions within the COF structure.^[6]

General Experimental Protocol for Imine-Linked COF Synthesis

The following is a general procedure for the synthesis of an imine-linked COF using **2,3,5,6-Tetrafluoroterephthalaldehyde** and a generic triamine linker.

- In a Pyrex tube, **2,3,5,6-Tetrafluoroterephthalaldehyde** and a stoichiometric amount of a triamine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene) are mixed in a solvent system, such as a mixture of mesitylene and dioxane.
- An aqueous acetic acid solution is added as a catalyst.
- The tube is sealed and heated at a specific temperature (e.g., 120°C) for several days.
- After cooling to room temperature, the resulting solid is collected by filtration.
- The crude product is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and oligomers.
- The purified COF is then dried under vacuum to yield the final product.



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Caption: Workflow for imine-linked COF synthesis.

Potential Applications in Drug Development: Schiff Bases

While direct applications of **2,3,5,6-Tetrafluoroterephthalaldehyde** in drug development have not been extensively reported, it serves as a precursor for the synthesis of Schiff bases, a class of compounds with a broad spectrum of biological activities.^{[7][8][9]} Schiff bases are formed through the condensation of an aldehyde with a primary amine. The resulting imine or azomethine group is a key pharmacophore in many biologically active molecules.

Schiff bases have been reported to exhibit a variety of pharmacological effects, including:

- Antibacterial activity^{[7][10]}
- Antifungal activity^{[7][10]}
- Anticancer activity^{[8][9]}
- Anti-inflammatory activity^[7]

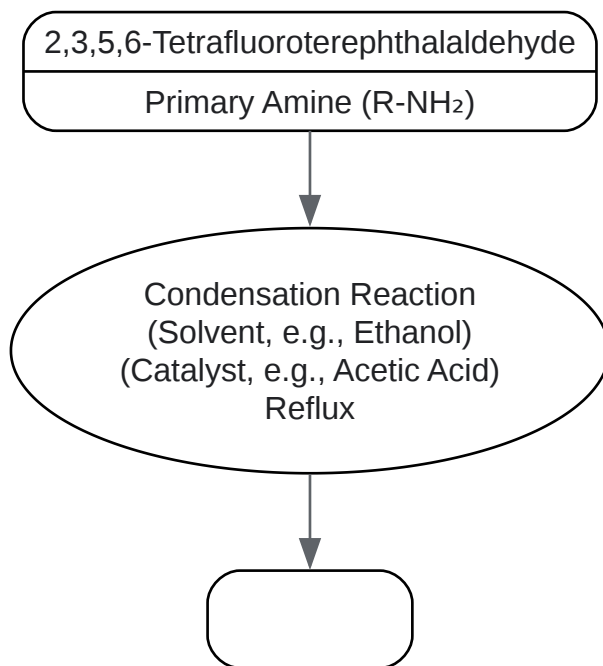
The introduction of a tetrafluorinated phenyl ring into a Schiff base structure could potentially enhance its therapeutic properties, as fluorination is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.^[8]

General Experimental Protocol for Schiff Base Synthesis

The following is a general procedure for the synthesis of a Schiff base from **2,3,5,6-Tetrafluoroterephthalaldehyde** and a generic primary amine.

- Dissolve **2,3,5,6-Tetrafluoroterephthalaldehyde** in a suitable solvent, such as ethanol or methanol.
- Add a stoichiometric amount of the desired primary amine to the solution.
- A catalytic amount of an acid, such as glacial acetic acid, may be added to facilitate the reaction.
- The reaction mixture is typically refluxed for several hours.

- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the resulting solid Schiff base is collected by filtration.
- The product can be purified by recrystallization from an appropriate solvent.



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Caption: General synthesis of a Schiff base.

Summary and Future Outlook

2,3,5,6-Tetrafluoroterephthalaldehyde is a valuable and reactive building block. Its primary established application lies in the synthesis of highly stable and porous Covalent Organic Frameworks. While its direct role in drug development is not yet well-defined, its potential as a precursor to a wide array of biologically active Schiff bases is significant. Future research may focus on the synthesis and biological evaluation of novel Schiff bases derived from this fluorinated aldehyde, potentially leading to the discovery of new therapeutic agents. Further exploration of its use in the synthesis of other advanced materials, such as conductive polymers, also holds considerable promise.

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